molecular formula C12H16N2O3 B14542628 Ethyl (ethylcarbamoyl)phenylcarbamate CAS No. 61985-80-6

Ethyl (ethylcarbamoyl)phenylcarbamate

Cat. No.: B14542628
CAS No.: 61985-80-6
M. Wt: 236.27 g/mol
InChI Key: DCZVHYILQJOIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (ethylcarbamoyl)phenylcarbamate is a synthetic organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This carbamate derivative is characterized by its specific structure, which is related to other compounds studied in biochemical and pharmacological research. Carbamate compounds are a significant class in medicinal chemistry due to their ability to interact with enzymes and biological targets. For instance, structurally related benzamide and carbamate derivatives have been investigated as inhibitors of viral proteases, such as the papain-like cysteine protease (PLpro) of coronaviruses, which is a critical target for antiviral development . The presence of both carbamoyl and phenyl groups in its structure suggests potential for similar bioactivity, making it a candidate for research into enzyme inhibition and mechanism of action studies. Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in analytical chemistry. All available information is for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61985-80-6

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl N-(ethylcarbamoyl)-N-phenylcarbamate

InChI

InChI=1S/C12H16N2O3/c1-3-13-11(15)14(12(16)17-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15)

InChI Key

DCZVHYILQJOIII-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Ethyl Ethylcarbamoyl Phenylcarbamate

Established Synthetic Routes to Ethyl (ethylcarbamoyl)phenylcarbamate

Established synthetic methodologies for compounds with similar functionalities typically rely on multi-step sequences starting from readily available precursors. Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound.

Route A: Synthesis via an Aminophenyl-N-ethylurea Intermediate

This strategy involves the initial formation of the N-ethylurea moiety on a phenylenediamine precursor, followed by the formation of the ethyl carbamate (B1207046).

Step 1: Formation of N-(aminophenyl)-N'-ethylurea. This can be achieved by reacting a phenylenediamine isomer (ortho-, meta-, or para-) with one equivalent of ethyl isocyanate. The more nucleophilic amino group of the phenylenediamine would selectively react with the isocyanate. Alternatively, a controlled reaction with potassium cyanate followed by reaction with ethylamine can also yield the desired urea.

Step 2: Formation of the Ethyl Carbamate. The remaining free amino group on the N-(aminophenyl)-N'-ethylurea is then converted to an ethyl carbamate. A common method for this transformation is the reaction with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Route B: Synthesis via an Amino-substituted Ethyl Phenylcarbamate Intermediate

This approach prioritizes the formation of the carbamate functional group first, followed by the introduction of the N-ethylurea side chain.

Step 1: Synthesis of Amino-substituted Ethyl Phenylcarbamate. This intermediate can be prepared by the reduction of a corresponding nitrophenyl ethyl carbamate. The nitrophenyl ethyl carbamate is synthesized by the reaction of a nitrophenol with ethyl isocyanate or by reacting a nitrophenyl chloroformate with ethanol (B145695). The subsequent reduction of the nitro group to an amine is typically accomplished using catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl).

Step 2: Formation of the N-ethylurea. The amino group of the amino-substituted ethyl phenylcarbamate is then reacted with ethyl isocyanate to form the target molecule, this compound.

A summary of the reaction conditions for these established routes is presented in the table below.

RouteStepReagents and ConditionsTypical Yield (%)
A 1Phenylenediamine, Ethyl isocyanate, Aprotic solvent (e.g., THF, CH₂Cl₂), Room temperature85-95
2N-(aminophenyl)-N'-ethylurea, Ethyl chloroformate, Base (e.g., Pyridine, Et₃N), 0 °C to Room temperature70-85
B 1Nitrophenyl ethyl carbamate, H₂/Pd-C or Sn/HCl90-99
2Amino-substituted Ethyl Phenylcarbamate, Ethyl isocyanate, Aprotic solvent (e.g., THF), Room temperature80-95

Novel Approaches and Innovations in this compound Synthesis

Recent advancements in organic synthesis offer more efficient and sustainable routes to carbamates and ureas, which can be adapted for the synthesis of this compound.

One innovative approach involves the use of one-pot tandem reactions . For instance, a diaminobenzene could potentially undergo a sequential, one-pot reaction where the first amino group reacts with a source of the ethylcarbamoyl group, and the second amino group is subsequently converted to the ethyl carbamate without the need for isolation of the intermediate. This would require careful control of reaction conditions and reagent stoichiometry.

Another novel strategy is the use of isocyanate precursors generated in situ . The Curtius rearrangement of an acyl azide to an isocyanate provides a classic route to carbamates when performed in the presence of an alcohol. jocpr.com A potential novel synthesis of this compound could involve the Curtius rearrangement of an (ethylcarbamoyl)benzoyl azide in the presence of ethanol.

The use of catalytic systems for the formation of carbamate and urea linkages is also a significant area of innovation. For example, metal-catalyzed carbonylation reactions using carbon monoxide or its surrogates can be employed to form the carbamate and urea functionalities, potentially offering milder reaction conditions and higher atom economy.

Novel ApproachKey FeaturesPotential Advantages
One-Pot Tandem Synthesis Sequential addition of reagents to a single reaction vessel.Reduced workup, purification steps, and solvent waste.
In Situ Isocyanate Generation Avoids the handling of toxic and moisture-sensitive isocyanates.Improved safety and operational simplicity.
Catalytic Carbonylation Utilizes CO or CO surrogates with a metal catalyst.Milder reaction conditions and potentially higher atom economy.

Functionalization and Derivatization Strategies for this compound

The aromatic ring of this compound provides a scaffold for further functionalization, allowing for the synthesis of a library of derivatives with potentially diverse properties. The existing carbamate and urea groups will act as directing groups in electrophilic aromatic substitution reactions.

Both the -NH-C(=O)O-Et (carbamate) and -NH-C(=O)NH-Et (urea) groups are ortho-, para- directing and activating towards electrophilic aromatic substitution due to the lone pairs on the nitrogen atoms that can be delocalized into the phenyl ring. This allows for the introduction of various substituents onto the aromatic ring.

Common derivatization reactions include:

Halogenation: Introduction of chloro, bromo, or iodo groups onto the aromatic ring can be achieved using reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. These halogenated derivatives can serve as handles for further cross-coupling reactions.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, which can be further functionalized.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring, although the presence of two deactivating carbonyl groups may require forcing conditions.

Modification of the N-H protons: The N-H protons of the carbamate and urea moieties can be substituted, for example, through alkylation or acylation, to further modify the properties of the molecule.

Derivatization ReactionReagentsPosition of Substitution
Bromination N-Bromosuccinimide (NBS)Ortho and/or para to the carbamate/urea groups
Nitration HNO₃/H₂SO₄Ortho and/or para to the carbamate/urea groups
Acylation Acyl chloride/AlCl₃Ortho and/or para to the carbamate/urea groups

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key areas of focus include the use of safer reagents and solvents, improving atom economy, and utilizing catalytic methods.

Avoiding Phosgene and Isocyanates: Traditional methods for carbamate and urea synthesis often involve highly toxic reagents like phosgene and isocyanates. Greener alternatives are being actively explored. For instance, the synthesis of carbamates can be achieved through the reaction of amines with dialkyl carbonates or with CO₂ and an alcohol. organic-chemistry.org

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives such as ethanol, water, or supercritical CO₂ can significantly reduce the environmental footprint of the synthesis.

Catalytic Routes: The development of efficient catalytic systems for carbamate and urea formation can lead to milder reaction conditions, higher yields, and reduced waste generation compared to stoichiometric methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. One-pot and tandem reactions contribute to higher atom economy by minimizing the number of synthetic steps and purification procedures.

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Safer Reagents Replacement of phosgene and isocyanates with dialkyl carbonates or CO₂.
Benign Solvents Use of ethanol, water, or supercritical fluids instead of chlorinated solvents.
Catalysis Employment of metal or enzyme catalysts for carbamate and urea formation.
Atom Economy Designing one-pot or tandem reactions to minimize waste.

Mechanistic Investigations of Ethyl Ethylcarbamoyl Phenylcarbamate at the Molecular and Cellular Level

Molecular Target Identification and Characterization for Ethyl (ethylcarbamoyl)phenylcarbamate

No molecular targets have been identified or characterized.

Ligand-Receptor Interaction Dynamics of this compound

There are no studies detailing its interaction with any biological receptors.

Enzymatic Modulation and Inhibition by this compound

Its effects on any enzymatic activity have not been documented.

Cellular Pathway Perturbations Induced by this compound

No cellular pathways have been shown to be perturbed by this compound.

In Vitro Studies on Cellular Responses to this compound

No in vitro studies detailing cellular responses have been published.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Ethyl Ethylcarbamoyl Phenylcarbamate

Elucidation of Pharmacophoric Features of Carbamates

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule's biological activity. For the carbamate (B1207046) class of compounds, these models are instrumental in designing new derivatives with enhanced potency and selectivity.

A typical pharmacophore model for carbamate-based inhibitors, particularly those targeting enzymes like acetylcholinesterase (AChE), often includes a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. These features enable the molecule to fit precisely into the active site of its target protein and form key interactions that modulate its function.

For instance, a five-feature pharmacophore model was successfully generated for a series of 25 carbamate-type compounds with dual activity as cholinesterase inhibitors and modulators of amyloidogenesis, which is relevant in Alzheimer's disease research. nih.gov This model guided the design of new, potent carbamates, demonstrating the predictive power of such in silico tools. nih.gov

Key pharmacophoric features commonly identified in carbamate derivatives include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the carbamate group is a primary hydrogen bond acceptor, often interacting with amino acid residues in the active site of target enzymes.

Hydrogen Bond Donors: The N-H group of the carbamate can act as a hydrogen bond donor, further anchoring the molecule in the active site.

Hydrophobic and Aromatic Regions: Phenyl rings and other aromatic or aliphatic substituents contribute to hydrophobic interactions, which are critical for binding affinity and selectivity.

Impact of Strategic Structural Modifications on Biological Activity of Carbamates

The biological activity of carbamate derivatives can be significantly altered through strategic structural modifications. These changes can influence the molecule's potency, selectivity, and pharmacokinetic properties.

One of the primary targets for carbamate derivatives is acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The carbamate moiety in these inhibitors is known to carbamoylate a serine residue in the active site of AChE, leading to its inactivation. nih.gov

The following table summarizes the impact of various structural modifications on the AChE inhibitory activity of carbamate derivatives, based on general findings in the field:

Modification Impact on AChE Inhibitory Activity Rationale
Alteration of the N-substituentCan significantly affect potency and selectivity. Bulky substituents may enhance binding through increased hydrophobic interactions, while smaller substituents might allow for better access to the active site.The N-substituent often interacts with specific sub-pockets within the enzyme's active site.
Modification of the O-substituent (Aryl group)The nature and substitution pattern of the aryl ring are critical for activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the carbamate and its interaction with the target.The aryl group typically engages in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in the active site.
Introduction of additional functional groupsCan introduce new interaction points (e.g., hydrogen bonding, ionic interactions) and improve binding affinity.These groups can be tailored to interact with specific residues in the target protein, enhancing the overall binding energy.

Conformational Analysis and its Implications for Carbamate Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis studies the different spatial arrangements of atoms in a molecule and their relative energies. For carbamate derivatives, the orientation of the carbamate group relative to the phenyl ring and other substituents can significantly influence its ability to bind to a biological target.

The carbamate group in phenylcarbamates can exist in different conformations, often referred to as syn and anti, based on the torsion angle of the H-N-C=O bond. nih.gov The preferred conformation can be influenced by the surrounding chemical environment and intramolecular interactions. nih.gov

For example, a study on diethyl N,N′-(1,3-phenylene)dicarbamate revealed that the molecule undergoes a conformational change from an endo to an exo conformation to facilitate intermolecular interactions and complex formation. nih.gov This highlights the dynamic nature of these molecules and the importance of considering conformational flexibility in drug design.

Furthermore, the rotational freedom around the various single bonds in a carbamate molecule allows it to adopt multiple conformations in solution. nih.govacs.org Identifying the low-energy, biologically active conformation is a key goal of conformational analysis and is often achieved through a combination of experimental techniques (e.g., X-ray crystallography, NMR spectroscopy) and computational modeling.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.orgnih.gov These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity. plos.orgnih.gov

QSAR studies on carbamate derivatives have been successfully employed to develop predictive models for their activity as enzyme inhibitors. researchgate.net These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic effects) and topological features. researchgate.net

A QSAR study on a series of 32 carbamate derivatives as AChE inhibitors resulted in a robust model with good predictive power. plos.orgnih.gov The model was developed using multiple linear regression and was validated through internal and external validation methods. plos.orgnih.gov Such models can guide the design of new carbamate derivatives with improved AChE inhibitory activity. plos.orgnih.gov

The development of a reliable QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with known biological activity is required.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.

Model Building: Statistical methods are used to identify the descriptors that are most correlated with biological activity and to build a mathematical model.

Model Validation: The predictive ability of the model is assessed using various validation techniques.

The following table presents a hypothetical example of a QSAR model for a series of carbamate derivatives, illustrating the types of descriptors that might be included and their contribution to the predicted activity.

Descriptor Coefficient Interpretation
LogP (Lipophilicity)+0.5Increased lipophilicity is positively correlated with activity, suggesting the importance of hydrophobic interactions.
Molecular Weight-0.2Increased molecular weight is negatively correlated with activity, possibly due to steric hindrance.
Dipole Moment+0.8A higher dipole moment is associated with increased activity, indicating the importance of polar interactions.
Number of Hydrogen Bond Donors+1.2A greater number of hydrogen bond donors enhances activity, highlighting the role of hydrogen bonding in target binding.

Computational Chemistry and in Silico Modeling of Ethyl Ethylcarbamoyl Phenylcarbamate

Molecular Docking and Dynamics Simulations of Ethyl (ethylcarbamoyl)phenylcarbamate

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding potential biological targets and mechanisms of action. For derivatives structurally similar to this compound, such as N-ethyl-N-(ethylcarbamoyl)benzamide derivatives, molecular docking has been employed to investigate their potential as anticancer agents by docking them into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). researchgate.net Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

ParameterDescriptionRelevance to this compound
Scoring Function A mathematical function used in docking to estimate the binding affinity between the ligand and the receptor.Predicts how strongly the compound might bind to a potential biological target.
Binding Pose The predicted orientation and conformation of the ligand within the receptor's binding site.Identifies key amino acid residues interacting with the compound, guiding structure-activity relationship studies.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules. In MD, it tracks conformational changes over time.Assesses the stability of the compound's binding pose during a simulation. A low and stable RMSD suggests a stable interaction.
Interaction Energy The calculated energy of non-bonded interactions (e.g., van der Waals, electrostatic) between the ligand and the protein.Quantifies the contribution of different forces to the binding, helping to understand the nature of the complex.

Quantum Chemical Calculations for Electronic Structure of this compound

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. chemrxiv.org These calculations provide fundamental information about electron distribution, which governs the molecule's reactivity and intermolecular interactions. For a molecule like this compound, these methods can elucidate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. mdpi.com The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. mdpi.com Analysis of the crystal structure of related carbamate (B1207046) compounds shows that intramolecular hydrogen bonds and specific torsion angles can lead to near-planar conformations, which influences the electronic properties and packing in the solid state. nih.govsunway.edu.my

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.Indicates regions susceptible to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A larger gap implies higher kinetic stability and lower chemical reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility in polar solvents and the nature of intermolecular interactions.
Mulliken Atomic Charges Distribution of electronic charge among the atoms in the molecule.Helps identify atoms that are likely to participate in hydrogen bonding or electrostatic interactions.

Prediction of Binding Affinities and Molecular Interactions for this compound

A primary goal of computational chemistry in drug discovery is the accurate prediction of binding affinity, often expressed as the binding free energy (ΔG) or an inhibition constant (Ki). Molecular docking programs provide scoring functions that give an estimate of this affinity. For instance, studies on N-ethyl-N-(ethylcarbamoyl)benzamide derivatives showed high binding affinity scores when docked into the EGFR active site, suggesting potent inhibitory activity. researchgate.net The predicted binding affinity for a similar but distinct compound, SABA1, against biotin (B1667282) carboxylase was calculated to be -6.3 kcal/mol. nih.gov

These predictions are based on the sum of favorable and unfavorable interactions between the ligand and the protein. Key molecular interactions that contribute to binding affinity include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in the carbamate linkage) and acceptors (like carbonyl oxygens or specific amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the phenyl ring) and hydrophobic pockets in the protein.

Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

Computational tools can visualize and quantify these interactions, providing a detailed map of how this compound might engage with a biological target. The accuracy of these predictions is a critical area of research, with methods constantly being refined to better correlate with experimental results. nih.gov

In Silico Prediction of ADME Properties for this compound in Preclinical Research Contexts

In preclinical research, it is vital to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. nih.govnih.gov Poor pharmacokinetic profiles are a major cause of failure in drug development. dntb.gov.ua In silico ADME prediction models use the chemical structure of a compound to estimate these properties, allowing for early-stage filtering of candidates with undesirable characteristics. frontiersin.orgmdpi.comrsc.orgnih.gov

For this compound, various computational models can predict key ADME parameters. These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with experimentally determined properties.

Table 3: In Silico Predicted ADME Profile for this compound This table represents predicted values from computational models and is for illustrative purposes.

ADME PropertyPredicted Value/ClassificationImplication in Preclinical Research
Molecular Weight ~222.24 g/mol Complies with Lipinski's Rule of Five (<500), suggesting good potential for absorption.
LogP (Lipophilicity) 2.0 - 2.5An optimal LogP value suggests a balance between solubility and membrane permeability.
Aqueous Solubility (LogS) Moderately SolubleAffects absorption and formulation possibilities. A moderate value is often desirable.
Human Intestinal Absorption HighPredicts good absorption from the gastrointestinal tract following oral administration.
Blood-Brain Barrier (BBB) Permeation Predicted to be BBB non-permeantSuggests the compound is less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects.
CYP450 Inhibition Predicted non-inhibitor of major isoforms (e.g., 2D6, 3A4)A low potential for drug-drug interactions via inhibition of key metabolic enzymes.
Lipinski's Rule of Five 0 ViolationsThe compound meets the criteria for being a likely orally bioavailable drug candidate.

Preclinical Pharmacological Characterization of Ethyl Ethylcarbamoyl Phenylcarbamate

In Vitro Efficacy and Potency Studies of Ethyl (ethylcarbamoyl)phenylcarbamate

No publicly available data from in vitro studies detailing the efficacy and potency (such as IC50 or EC50 values) of this compound against any biological target could be located.

In Vivo Efficacy Models Utilizing this compound (Non-human animal models)

There are no published reports of in vivo studies using non-human animal models to evaluate the efficacy of this compound for any therapeutic indication.

Target Engagement and Biomarker Research for this compound

Information regarding the specific biological targets of this compound is not available. Consequently, there is no research on biomarkers to indicate its pharmacological activity.

Comparative Pharmacological Profiles of this compound Analogues

While studies on analogues exist, a direct comparative pharmacological analysis with this compound has not been performed, as the pharmacological profile of the primary compound is itself not established. Research into related compounds has indicated that alterations to the carbamate (B1207046) group can significantly impact biological activity. For example, in a series of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, the carbamate group was found to be essential for their cytotoxic activity. nih.gov

Analytical Methodologies for Research on Ethyl Ethylcarbamoyl Phenylcarbamate

Advanced Chromatographic Techniques for Separation and Quantification of Ethyl (ethylcarbamoyl)phenylcarbamate

Chromatographic methods are fundamental for the separation of this compound from reaction mixtures, impurities, or biological matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile carbamates. A method developed for the determination of structurally related compounds, such as ethyl N-phenyl carbamate (B1207046) and methylenebis(ethyl phenylcarbamate), utilizes a bonded octadecylsilyl phase column. Isocratic elution with a mobile phase consisting of acetonitrile and water or methanol and water, coupled with ultraviolet (UV) detection, has proven effective for these related compounds and would be a suitable starting point for method development for this compound rsc.org. For enhanced sensitivity and selectivity, especially at low concentrations, fluorescence detection (FLD) can be employed after derivatization rsc.orgnih.govresearchgate.net.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable carbamates. For related compounds like ethyl carbamate, methods involving direct injection or extraction with solvents like dichloromethane are common oiv.int. The choice of a suitable capillary column, such as a HP-INNOWAX column, is crucial for achieving good chromatographic separation nih.gov.

A comparison of typical parameters for HPLC and GC methods applicable to carbamate analysis is presented below.

Table 1: Exemplary Chromatographic Conditions for Carbamate Analysis

Parameter HPLC Gas Chromatography (GC)
Stationary Phase Octadecylsilyl (C18) HP-INNOWAX
Mobile Phase/Carrier Gas Acetonitrile/Water Gradient Helium or Hydrogen
Detection UV-Vis or Fluorescence Mass Spectrometry (MS)
Typical Application Quantification, Purity Assessment Quantification, Impurity Profiling

Spectroscopic Methods for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are indispensable for the structural confirmation and purity evaluation of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating molecular structure.

¹H NMR spectroscopy would provide information about the number and types of protons in the molecule, including signals for the ethyl groups and the protons on the phenyl ring. For a closely related compound, ethyl (2-(methylcarbamoyl)phenyl)carbamate, characteristic signals are observed for the different proton environments mdpi.com.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the carbamate groups would be particularly diagnostic mdpi.com.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations, the C=O (carbonyl) stretching of the carbamate groups, and the aromatic C-H and C=C stretching of the phenyl ring. For the related ethyl (2-(methylcarbamoyl)phenyl)carbamate, N-H stretching vibrations are observed around 3345 cm⁻¹ and 3258 cm⁻¹ mdpi.com.

Table 2: Expected Spectroscopic Data for this compound based on Analogous Compounds

Technique Expected Observations
¹H NMR Signals corresponding to ethyl protons (triplet and quartet), aromatic protons, and N-H protons.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the ethyl groups.
FTIR Characteristic stretching bands for N-H, C=O, C-N, and C-O bonds, as well as aromatic ring vibrations.

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of related carbamates oiv.intnih.govnih.govnih.gov. In electron ionization (EI) mode, this compound would be expected to produce a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the carbamate and ethyl groups. For the simpler ethyl N-phenylcarbamate, the mass spectrum shows a prominent molecular ion peak and fragment ions nih.govnist.gov. Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity for quantitative analysis oiv.intnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice if this compound is not sufficiently volatile or is thermally labile. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques.

Table 3: Mass Spectrometry Parameters for the Analysis of Related Carbamates

Parameter Gas Chromatography-Mass Spectrometry (GC-MS)
Ionization Mode Electron Ionization (EI)
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)
Source Temperature Typically 230 °C
Electron Energy 70 eV
Key Diagnostic Ions Molecular ion (M⁺) and characteristic fragment ions.

Bioanalytical Method Development for this compound in Preclinical Biological Matrices

The development of bioanalytical methods is crucial for studying the pharmacokinetics and metabolism of a compound in preclinical research. While no specific bioanalytical methods for this compound have been reported in the available literature, methods developed for other carbamates in biological matrices can serve as a guide.

The analysis of carbamates in complex matrices such as blood, plasma, or tissue homogenates typically requires an extensive sample preparation step to remove interferences. This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

For quantification, LC-MS/MS is the gold standard in bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. A stable isotope-labeled internal standard of this compound would be ideal for achieving the most accurate and precise quantification. The method would need to be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Given the absence of specific literature on the bioanalysis of this compound, further research is required to develop and validate a suitable method for its determination in preclinical biological matrices.

Metabolic Fate and Biotransformation of Ethyl Ethylcarbamoyl Phenylcarbamate in Preclinical and in Vitro Systems

In Vitro Metabolic Stability Studies of Ethyl (ethylcarbamoyl)phenylcarbamate

No data is available regarding the in vitro half-life or intrinsic clearance of this compound in preclinical systems such as liver microsomes or hepatocytes.

Identification and Characterization of Metabolites of this compound

There is no information identifying or characterizing any metabolites formed from the biotransformation of this compound.

Enzyme Systems Involved in this compound Biotransformation

The specific enzyme systems, such as cytochrome P450 isozymes or other phase I or phase II enzymes, responsible for the metabolism of this compound have not been described in the searched scientific literature.

Impact of Metabolism on the Biological Activity of this compound

Without information on its metabolism and metabolites, the impact of biotransformation on the biological activity of this compound cannot be determined.

Exploration of Ethyl Ethylcarbamoyl Phenylcarbamate Analogues and Novel Derivatives

Design Principles for New Ethyl (ethylcarbamoyl)phenylcarbamate Derivatives

The design of new derivatives of this compound is guided by several established principles in medicinal chemistry, aimed at enhancing therapeutic efficacy and selectivity. These principles include pharmacophore-based design, bioisosteric replacement, and the modulation of physicochemical properties to improve pharmacokinetic profiles. nih.govnih.gov

A key strategy in the design of novel carbamate (B1207046) derivatives is the use of pharmacophore modeling . nih.govresearchgate.net This computational approach helps identify the essential structural features required for a molecule to interact with a specific biological target. nih.gov For carbamate-based compounds, a pharmacophore model might include features such as hydrogen bond acceptors (the carbonyl oxygens), hydrogen bond donors (the N-H group), hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net By generating a 3D pharmacophore model based on a set of known active carbamates, researchers can design new analogues of this compound that fit the model and are predicted to have high biological activity. nih.govnih.gov For instance, a five-feature pharmacophore model was successfully used to design novel carbamate-type acetylcholinesterase (AChE) inhibitors. nih.gov

Isosteric and bioisosteric replacements are another fundamental design principle. nih.gov This involves substituting parts of the lead molecule with other chemical groups that have similar physical or chemical properties, with the aim of improving the compound's activity, selectivity, or metabolic stability. In the context of this compound, potential modifications could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, which can significantly impact its interaction with target proteins. nih.gov

Modification of the ethyl groups: Replacing the ethyl groups with other alkyl or aryl substituents can alter the compound's steric profile and hydrophobicity, potentially leading to improved binding affinity or selectivity. nih.gov

Replacement of the carbamate linker: While the carbamate group is often crucial for activity, it can sometimes be replaced by other functionalities like amides or ureas to explore different binding modes or improve stability. nih.gov

Furthermore, the carbamate group itself can be manipulated in the design of prodrugs . Carbamates are often used to mask polar functional groups like hydroxyls, carboxyls, or amines, thereby improving their oral bioavailability and protecting them from first-pass metabolism. nih.gov The carbamate linkage is designed to be cleaved in vivo by metabolic enzymes, such as esterases, to release the active drug. nih.gov

Synthesis and Characterization of Novel this compound Analogues

The synthesis of novel analogues of this compound can be achieved through various established synthetic methodologies for carbamate formation. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A common method for the synthesis of N-substituted carbamates involves the reaction of an appropriate amine with a chloroformate. nih.gov For instance, to synthesize analogues of this compound, one could react a substituted aniline (B41778) with ethyl chloroformate to form the initial phenylcarbamate, followed by a subsequent reaction to introduce the second carbamoyl (B1232498) group. Another versatile method is the reaction of isocyanates with alcohols. researchgate.net Substituted phenyl isocyanates can be reacted with ethanol (B145695) to yield the corresponding ethyl phenylcarbamate derivatives.

More complex N,N-disubstituted carbamates can be prepared by reacting a secondary amine with a chloroformate or by the reaction of an amine with a carbamoyl chloride. nih.govscholarsresearchlibrary.com For example, the synthesis of novel carbazole (B46965) derivatives bearing a carbamate group was achieved by reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole with various chloroformates in the presence of a base like sodium hydride. scholarsresearchlibrary.com Similarly, resveratrol-based carbamates have been synthesized by reacting resveratrol (B1683913) analogues with dimethylcarbamoyl chloride in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

The general synthetic approach for a library of benzene-based carbamate derivatives involved the reaction of an amine with an appropriate chloroformate to produce the desired carbamate, which was then purified using column chromatography. nih.gov

Once synthesized, the novel analogues are subjected to rigorous characterization to confirm their structure and purity. The standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. scholarsresearchlibrary.comacgpubs.orgrsc.org For some carbamates, the presence of rotamers due to restricted C-N bond rotation can be observed in the NMR spectra. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O (carbonyl) and N-H stretching vibrations of the carbamate moiety. scholarsresearchlibrary.comacgpubs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, which helps in confirming its elemental composition. scholarsresearchlibrary.comacgpubs.orgorientjchem.org

Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, etc.) in the compound, which is compared with the calculated values for the proposed structure. scholarsresearchlibrary.comacgpubs.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide the precise three-dimensional arrangement of atoms in the molecule. rsc.orgmdpi.com

Comparative Biological Evaluation of this compound Analogues

Analogues of this compound are evaluated for a wide range of biological activities, reflecting the diverse therapeutic potential of the carbamate class of compounds. The screening of these novel derivatives often involves in vitro assays to determine their potency and selectivity against various biological targets.

Antimicrobial and Antifungal Activity: Carbamate derivatives have shown significant promise as antimicrobial and antifungal agents. scholarsresearchlibrary.comacgpubs.orgresearchgate.net For example, a series of newly synthesized carbamate derivatives of 6-chloropurine (B14466) was evaluated for antimicrobial activity against several bacterial and fungal strains. acgpubs.org One of the carbamate derivatives showed promising activity with a Minimum Inhibitory Concentration (MIC) value in the range of 18.0-25.0 µg/mL. acgpubs.org Similarly, carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole were screened for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and for antifungal activity against Fusarium oxysporum, Candida albicans, and Aspergillus niger, with many compounds exhibiting moderate to potent activities. scholarsresearchlibrary.com

Enzyme Inhibition: A significant area of research for carbamate derivatives is their role as enzyme inhibitors, particularly as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.govnih.govmdpi.com Analogues are typically evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]-carbamates were synthesized and tested for their in vitro inhibitory profile against AChE and BChE. mdpi.com The results, often expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allow for a direct comparison of the potency of the different analogues. mdpi.com In one study, the benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was identified as the most potent AChE inhibitor in the series, while benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate was the most potent BChE inhibitor. mdpi.com

The following interactive table summarizes the biological activities of representative carbamate analogues from various studies.

Compound ClassTarget/OrganismActivity MeasureMost Potent Analogue/Result
6-chloro-purine-9-carboxylic acid estersAntimicrobialMIC18.0-25.0 µg/mL for compound 9a
Benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]-carbamatesAcetylcholinesterase (AChE)IC5036.05 µM for Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate
Benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]-carbamatesButyrylcholinesterase (BChE)IC5022.23 µM for Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate
Phenyl carbamate derivativesButyrylcholinesterase (BChE)IC502.00 µM for 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate
Resveratrol-based carbamatesButyrylcholinesterase (BChE)IC50Significantly more active than the standard inhibitor galantamine

Anticancer Activity: The antiproliferative and cytotoxic effects of novel carbamate analogues are also frequently investigated against various human cancer cell lines. nih.gov For example, A-ring biaryl-carbamate analogues of rhazinilam (B1252179) were evaluated for their antitubulin properties and cytotoxicity toward human cancer cell lines. nih.gov Such studies are crucial for identifying potential new anticancer agents.

Emerging Research on Structure-Activity Relationships in this compound Series

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.govfrontiersin.orgmdpi.com For analogues of this compound, SAR analysis helps to identify the key structural features that contribute to their potency and selectivity, thereby guiding the design of more effective compounds.

Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring can have a profound impact on the biological activity of phenylcarbamate derivatives. frontiersin.orgnih.govresearchgate.net For instance, in a study of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors, the addition of methoxy, hydroxyl, acetoxy, and methyl groups to the aryl ring was found to promote the inhibition of the enzyme. researchgate.net A docking-based SAR analysis of these compounds helped to elucidate the atom-level determinants of their inhibitory activity. frontiersin.org For a series of thieno-pyrimidine derivatives, 3D-QSAR analysis revealed that the presence of electronegative groups on certain parts of the molecule could either increase or decrease biological activity, depending on their location. mdpi.com

Role of the Carbamate Moiety and its Substituents: The carbamate group itself, along with its N- and O-substituents, plays a critical role in the molecule's interaction with its biological target. nih.govnih.gov In a study on carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors, it was found that replacing the carbamate group with an ester or an amide resulted in a dramatic drop in inhibitory potency, highlighting the importance of the carbamate functionality. nih.gov The stability of the carbamate can also be influenced by the substituents on the nitrogen atom. nih.gov Phenylcarbamates derived from primary amines were found to be more reactive than those derived from secondary amines. nih.gov

The following interactive table illustrates some structure-activity relationships observed in studies of phenylcarbamate and related derivatives.

Compound SeriesStructural ModificationEffect on Biological Activity
Phenyl N-methylcarbamatesVaried substitution on the phenyl ringInhibition of acetylcholinesterase is highly dependent on the electronic and steric properties of the substituents. nih.gov
3-Phenylcoumarin derivativesAddition of methoxy, hydroxyl, acetoxy, and methyl groups to the 3-arylcoumarin ringPromotes the inhibition of monoamine oxidase B (MAO-B). researchgate.net
Carbamate-based FAAH inhibitorsReplacement of the carbamate group with an ester or amideDramatic decrease in FAAH inhibitory potency. nih.gov
Thieno-pyrimidine derivativesIntroduction of electronegative groups at specific positionsCan either increase or decrease inhibitory activity against metastatic breast cancer, depending on the position. mdpi.com

Emerging research in this area increasingly relies on computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These methods provide detailed 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications are likely to enhance or diminish the biological activity of the compounds. mdpi.com Such insights are invaluable for the rational design of new, more potent, and selective analogues in the this compound series.

Theoretical Implications and Future Research Directions for Ethyl Ethylcarbamoyl Phenylcarbamate

Unexplored Biological Activities and Potential Research Targets of Ethyl (ethylcarbamoyl)phenylcarbamate

Recent studies have highlighted the antimicrobial properties of Ethyl (2-(methylcarbamoyl)phenyl)carbamate and its metal complexes, revealing its potential as a promising antimicrobial agent. The cobalt complex, in particular, has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. mdpi.com However, the full spectrum of its biological activities remains largely unexplored. The carbamate (B1207046) moiety is a versatile functional group found in numerous approved drugs, suggesting that this compound could possess a wider range of pharmacological effects. researchgate.netnih.govnih.gov

Future research should aim to investigate other potential biological activities beyond its antimicrobial effects. Given the structural similarities of carbamates to the peptide bond, they can interact with various biological targets. researchgate.netnih.gov Potential research targets could include:

Antiviral Activity: Screening for efficacy against a broad panel of viruses.

Antifungal Activity: Investigating its potential to combat fungal infections, a growing global health concern.

Anticancer Activity: Evaluating its cytotoxic effects against various cancer cell lines, as many carbamate derivatives have shown promise in this area. nih.gov

Enzyme Inhibition: Exploring its ability to inhibit specific enzymes involved in disease pathogenesis. Carbamates are known to act as enzyme inhibitors, and identifying novel targets could open new therapeutic avenues. nih.gov

The development of metal complexes of this compound has shown enhanced antimicrobial activity. mdpi.com This suggests a promising direction for future research in synthesizing and screening a wider array of metal complexes (e.g., with copper, silver, gold, and platinum) to identify compounds with superior efficacy and selectivity. mdpi.comresearchgate.net The unique three-dimensional geometries and potential for multiple modes of action of metal complexes make them attractive candidates for overcoming antimicrobial resistance. researchgate.netnih.gov

Table 1: Potential Research Targets for this compound
Research AreaPotential TargetRationale
AntimicrobialBroad-spectrum antibacterial and antifungal activityInitial studies show promise, especially with metal complexes. mdpi.com
AntiviralVarious viral polymerases and proteasesCarbamate scaffold is present in some antiviral drugs.
AnticancerCancer cell lines, tumor-associated enzymesMany carbamate derivatives exhibit cytotoxic properties. nih.gov
Enzyme InhibitionAcetylcholinesterase, other serine hydrolasesThe carbamate group is a known inhibitor of certain enzymes. nih.gov

Methodological Challenges and Opportunities in this compound Research

The advancement of research on this compound is contingent on overcoming several methodological challenges and capitalizing on emerging opportunities.

Synthesis: While the synthesis of Ethyl (2-(methylcarbamoyl)phenyl)carbamate has been reported via the ring-opening of isatoic anhydride (B1165640) followed by acylation, optimizing this process for higher yields and scalability presents a challenge. mdpi.com Exploring alternative synthetic routes, such as those utilizing carbon dioxide as a C1 building block or employing catalytic promoters, could offer more efficient and environmentally benign methods. nih.govnih.gov The synthesis of its metal complexes also requires careful control of reaction conditions to ensure the formation of well-defined and stable coordination compounds. mdpi.com

Screening and Analysis: A significant challenge in antimicrobial drug discovery is the high rate of failure of compounds due to insufficient biological activity or toxicity issues. acs.orgnih.gov High-throughput screening methods are essential to efficiently evaluate the biological activity of a large library of this compound derivatives and their metal complexes. mdpi.com Furthermore, the analysis of these compounds in complex biological matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been a method of choice for the determination of carbamates and could be adapted for this compound. who.intnih.govorientjchem.org

Opportunities: The challenges in synthesis and analysis also present opportunities for innovation. The development of novel catalytic systems for carbamate synthesis could significantly impact the field. organic-chemistry.orgorganic-chemistry.org In terms of analysis, the application of advanced mass spectrometry techniques, such as tandem MS (MS-MS), can provide improved sensitivity and specificity for detecting and quantifying the compound and its metabolites in biological samples. who.int

Table 2: Methodological Challenges and Opportunities
AreaChallengesOpportunities
SynthesisYield optimization, scalability, stereoselectivity. mdpi.comDevelopment of novel catalytic methods, use of green chemistry principles. nih.govnih.gov
ScreeningHigh failure rates, need for relevant biological models. acs.orgnih.govImplementation of high-throughput screening, development of in silico prediction models. mdpi.com
AnalysisLow concentrations in biological matrices, matrix interference. orientjchem.orgApplication of advanced mass spectrometry techniques (e.g., MS-MS). who.int

Interdisciplinary Approaches to Advancing Research on this compound

A comprehensive understanding and development of this compound as a potential therapeutic agent necessitates a multidisciplinary approach. The intersection of various scientific fields will be crucial for unlocking its full potential.

Medicinal and Inorganic Chemistry: The collaboration between medicinal chemists and inorganic chemists is vital for the design and synthesis of novel metal complexes of this compound with enhanced biological activity and reduced toxicity. researchgate.nettum.de Medicinal inorganic chemistry is an interdisciplinary field that investigates the properties of metal ions and their complexes for therapeutic and diagnostic purposes. researchgate.net

Chemistry and Biology: A close collaboration between chemists and biologists is essential to translate the chemical properties of the compound into an understanding of its biological effects. ucsb.edu This includes elucidating its mechanism of action, identifying its cellular targets, and evaluating its efficacy in relevant disease models.

Computational Chemistry and Pharmacology: In silico modeling and computational tools can aid in predicting the biological activity and pharmacokinetic properties of new derivatives, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. nih.govacs.org Structure-activity relationship (SAR) studies can provide valuable insights into the chemical features required for optimal activity. nih.govnih.gov

Pharmaceutical Sciences: Expertise in pharmaceutical sciences will be crucial for formulating this compound and its derivatives into stable and effective delivery systems. rroij.com

By fostering these interdisciplinary collaborations, researchers can accelerate the discovery and development process, moving from initial findings to potential clinical applications more efficiently. acs.org

Conceptual Frameworks for Future Investigations into this compound

To guide future research on this compound, a clear conceptual framework is necessary. This framework should be built upon the existing knowledge of carbamates and antimicrobial drug development and should aim to address the current gaps in understanding.

A key conceptual framework is the "One Health" approach , which recognizes the interconnectedness of human, animal, and environmental health. who.int In the context of antimicrobial resistance, this framework emphasizes the need for developing new antimicrobial agents that are effective against pathogens affecting both humans and animals, while also considering their environmental impact.

Another important framework is target-based drug discovery . This approach involves identifying a specific molecular target that is crucial for the survival or virulence of a pathogen and then designing a molecule that can modulate the activity of that target. nih.gov For this compound, this would involve identifying the specific bacterial or fungal enzymes or proteins that it interacts with to exert its antimicrobial effect.

The development of metal-based antimicrobial strategies offers a promising conceptual direction. mdpi.comresearchgate.netnih.gov This framework focuses on leveraging the unique properties of metal ions to overcome antimicrobial resistance. Future research could explore the design of this compound-metal complexes that can act as "Trojan horses," delivering cytotoxic metal ions specifically to microbial cells. nih.gov

Finally, a systems biology approach could provide a more holistic understanding of the effects of this compound. This would involve studying its impact on the entire biological system of the target organism, rather than focusing on a single molecular target.

By adopting these conceptual frameworks, researchers can ensure that future investigations into this compound are systematic, targeted, and aligned with the broader goals of addressing global health challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (ethylcarbamoyl)phenylcarbamate, and how can reaction conditions be standardized for reproducibility?

  • The compound is synthesized via a multi-step process involving carbamate formation and deprotection. A common method involves reacting tert-butyl 3-(ethylcarbamoyl)phenylcarbamate with concentrated HCl in dioxane to yield the final product with 100% conversion efficiency after purification by column chromatography . Key parameters include reaction time (8 hours at room temperature), solvent choice (dioxane), and acid concentration. Standardization requires rigorous control of stoichiometry, solvent purity, and temperature.

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be used to validate the structural integrity of this compound?

  • ¹H NMR : Peaks at δ 7.16 ppm (t, J = 7.7 Hz) and δ 6.82–6.53 ppm (m) confirm aromatic protons, while δ 3.53–3.28 ppm (m) and δ 1.22 ppm (m) correspond to ethyl carbamate groups .
  • MS : The molecular ion [M + H]+ at m/z 193.20 matches the theoretical mass (C₁₁H₁₆N₂O) .
  • Cross-validation with high-resolution mass spectrometry (HRMS) ensures accuracy.

Q. What are the primary challenges in purifying this compound, and how can column chromatography parameters be optimized?

  • Challenges include isolating the product from unreacted intermediates and byproducts. Silica gel chromatography with a 4:1 petroleum ether:ethyl acetate (PE:EA) ratio effectively separates impurities . Gradient elution and monitoring via thin-layer chromatography (TLC) improve resolution.

Advanced Research Questions

Q. How does the ethyl substituent in this compound influence its reactivity compared to analogs with different alkyl groups?

  • The ethyl group enhances steric hindrance and electron-donating effects, altering nucleophilic attack susceptibility and hydrogen-bonding capacity. Comparative studies with methyl or propyl analogs reveal differences in hydrolysis rates and bioactivity . For example, ethyl derivatives exhibit slower enzymatic degradation in vitro compared to methylated counterparts.

Q. What experimental strategies can resolve contradictions in toxicity data for carbamate derivatives like this compound?

  • Case Study : In mice studies, ethyl carbamate analogs show dose-dependent acute toxicity (e.g., mortality above 500 mg/kg) with immune suppression and microsomal enzyme disruption . Contradictions arise from variations in administration routes (oral vs. intravenous) and solvent carriers (water vs. 5% ethanol).
  • Resolution : Standardize dosing protocols, use iso-osmotic solvents, and include control groups for solvent effects. Longitudinal studies (e.g., 13-week exposure) clarify chronic toxicity thresholds .

Q. How can in silico modeling predict the interaction of this compound with biological targets such as enzymes or receptors?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to map binding affinities to serine hydrolases or acetylcholine esterase.
  • QSAR Models : Correlate substituent effects (e.g., logP, Hammett constants) with inhibitory activity .
  • Validation via enzyme inhibition assays (e.g., IC₅₀ measurements) confirms computational predictions.

Q. What are the critical variables in designing stability studies for this compound under varying pH and temperature conditions?

  • Key Factors :

  • pH : Degradation accelerates in alkaline conditions (pH > 9) due to hydrolysis of the carbamate bond.
  • Temperature : Arrhenius plots predict shelf-life; storage at -20°C ensures ≥5-year stability .
  • Analytical Tools : High-performance liquid chromatography (HPLC) with UV detection monitors degradation products.

Key Recommendations for Researchers

  • Synthesis : Prioritize dioxane as a solvent and controlled acid addition for maximal yield .
  • Toxicity Studies : Use iso-osmotic carriers and longitudinal designs to mitigate confounding variables .
  • Data Validation : Combine NMR, MS, and enzymatic assays for structural and functional confirmation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.